Enhanced Brain Penetration and Glutathione Depletion vs. Unmodified BSO
Buthionine sulfoximine ethyl ester exhibits significantly improved brain penetration compared to unmodified BSO. In adult mice, intraperitoneal administration of BSO ethyl ester led to substantially increased brain BSO levels within 5-15 minutes and a ~25% decrease in brain glutathione levels after 30-60 minutes, whereas unmodified BSO produced only a ~10% decrease in brain glutathione under identical conditions [1].
| Evidence Dimension | Brain glutathione depletion efficacy |
|---|---|
| Target Compound Data | ~25% decrease in brain glutathione levels at 30-60 min post-IP administration |
| Comparator Or Baseline | Unmodified BSO: ~10% decrease in brain glutathione levels |
| Quantified Difference | 2.5-fold greater GSH depletion (25% vs 10%) |
| Conditions | Adult mice, intraperitoneal administration, brain tissue analysis at 30-60 minutes post-dose |
Why This Matters
Researchers requiring central nervous system glutathione depletion cannot achieve robust target engagement with unmodified BSO; the ethyl ester is essential for achieving biologically meaningful GSH reduction in brain tissue.
- [1] Steinherz R, Mårtensson J, Wellner D, Meister A. Transport into brain of buthionine sulfoximine, an inhibitor of glutathione synthesis, is facilitated by esterification and administration of dimethylsulfoxide. Brain Res. 1990 Jun 4;518(1-2):115-9. doi: 10.1016/0006-8993(90)90961-a. PMID: 2390716. View Source
